molecular formula C8H17NO B13447525 3-(Cyclobutylmethoxy)propan-1-amine

3-(Cyclobutylmethoxy)propan-1-amine

Cat. No.: B13447525
M. Wt: 143.23 g/mol
InChI Key: OQTPMYLIVRTHKG-UHFFFAOYSA-N
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Description

3-(Cyclobutylmethoxy)propan-1-amine is an organic compound that belongs to the class of amines Amines are characterized by the presence of one or more nitrogen atoms bonded to carbon atoms This particular compound features a cyclobutylmethoxy group attached to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclobutylmethoxy)propan-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of cyclobutylmethanol with 3-chloropropan-1-amine. The reaction typically occurs under basic conditions, using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, forming an alkoxide intermediate. This intermediate then reacts with 3-chloropropan-1-amine to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For example, employing palladium-catalyzed cross-coupling reactions can facilitate the formation of the carbon-nitrogen bond, leading to higher yields and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclobutylmethoxy)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

3-(Cyclobutylmethoxy)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding, providing insights into biological processes.

    Industry: The compound can be utilized in the production of polymers, catalysts, and other functional materials.

Mechanism of Action

The mechanism of action of 3-(Cyclobutylmethoxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an agonist or antagonist at certain receptor sites, altering signal transduction and cellular responses. The exact mechanism of action depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutylamine: A simpler amine with a cyclobutyl group attached directly to the nitrogen atom.

    Propan-1-amine: A primary amine with a straight-chain propyl group.

    Cyclobutylmethanol: An alcohol with a cyclobutyl group attached to a methanol backbone.

Uniqueness

3-(Cyclobutylmethoxy)propan-1-amine is unique due to the presence of both a cyclobutylmethoxy group and a propan-1-amine backbone. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications. Its structure allows for diverse chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

3-(cyclobutylmethoxy)propan-1-amine

InChI

InChI=1S/C8H17NO/c9-5-2-6-10-7-8-3-1-4-8/h8H,1-7,9H2

InChI Key

OQTPMYLIVRTHKG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)COCCCN

Origin of Product

United States

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